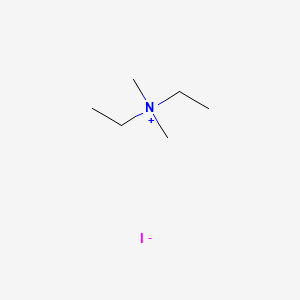
2-(4-Methoxyphenyl)-1-oxido-indol-1-ium-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide is a chemical compound with a complex structure that includes an indole ring, a methoxyphenyl group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide typically involves the reaction of 4-methoxyphenylhydrazine with isatin under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and have comparable biological activities.
Phenazines: Known for their diverse biological properties, including antimicrobial and anticancer activities.
Pyrimidines: Exhibit a range of pharmacological effects and are structurally related to indole derivatives.
Uniqueness
2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
25410-78-0 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-oxidoindol-1-ium-3-one |
InChI |
InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9H,1H3 |
InChI Key |
ZPCJCVQIWZJBSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
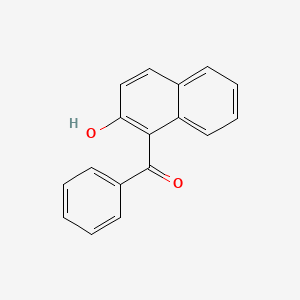
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
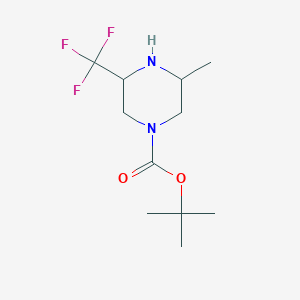
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)

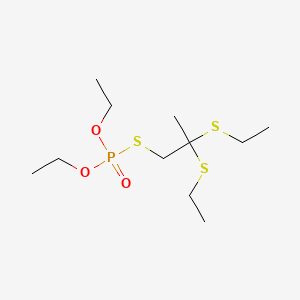
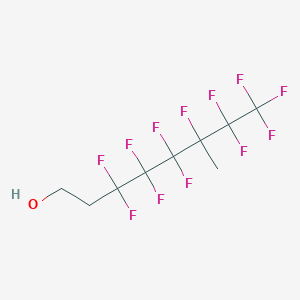
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
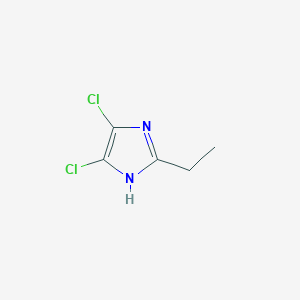
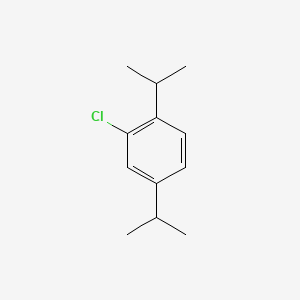
![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
